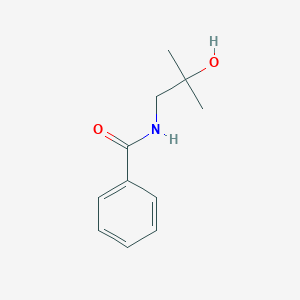

N-(2-hydroxy-2-methylpropyl)benzamide

Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide, the simplest amide derivative of benzoic acid, serves as the foundational scaffold for a vast and diverse family of chemical compounds. wikipedia.org These derivatives are characterized by a benzene (B151609) ring attached to an amide group and are a cornerstone in medicinal chemistry and materials science. The versatility of the benzamide structure allows for extensive modification at both the phenyl ring and the amide nitrogen, leading to a wide array of pharmacological activities.

In contemporary research, benzamide derivatives are investigated for numerous therapeutic applications. They have been developed as antipsychotics, antidepressants, antiemetics, and prokinetic agents. researchgate.net Beyond these, their potential extends to treatments for cardiac arrhythmias, inflammation, and pain. researchgate.net More recent research has focused on their role as enzyme inhibitors, with significant findings in several key areas:

Histone Deacetylase (HDAC) Inhibitors: Certain benzamides have shown the ability to inhibit HDACs, enzymes that play a crucial role in gene expression. This has led to their investigation as potential antitumor agents. acs.orgnih.gov

Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibitors: Novel benzamide derivatives have demonstrated potent inhibitory effects on human carbonic anhydrase isoenzymes and acetylcholinesterase, suggesting applications in treating conditions like glaucoma, epilepsy, and Alzheimer's disease. nih.gov

Glucokinase (GK) Activators: In the field of metabolic diseases, benzamide derivatives have been identified as activators of glucokinase, an enzyme critical for glucose metabolism, making them promising candidates for the treatment of type 2 diabetes. nih.gov

Tyrosinase Inhibitors: Some benzamides have shown potent tyrosinase inhibitory activity, stronger than that of the standard kojic acid, indicating their potential use in cosmetics and medicine for conditions related to hyperpigmentation. researchgate.net

The amide linkage in benzamides is relatively stable and provides a rigid framework that can be readily functionalized, making it an ideal starting point for designing molecules that can interact with specific biological targets. researchgate.net

Significance of Hydroxy-Substituted Propyl Benzamide Scaffolds in Academic Studies

The specific inclusion of a hydroxy-substituted propyl group on the nitrogen of the benzamide core, as seen in N-(2-hydroxy-2-methylpropyl)benzamide, is of significant interest in academic and industrial research. The hydroxyl (-OH) group and the propyl chain introduce specific physicochemical properties that can profoundly influence a molecule's behavior.

The hydroxyl group is a key hydrogen bond donor and acceptor, which can facilitate strong and specific interactions with biological targets like enzyme active sites. nih.gov This feature is often exploited in drug design to enhance binding affinity and selectivity. Studies on various hydroxy-substituted benzamides have highlighted the critical role of this functional group. For instance, research on N-benzimidazole derived benzamides showed that the presence of hydroxy groups was important for improving antioxidant activity. nih.gov Similarly, studies on 2-hydroxy-N-phenylbenzamides have demonstrated their potential as cholinesterase inhibitors. nih.gov

The combination of the benzamide core, a flexible propyl linker, and a polar hydroxyl group creates a molecule with both lipophilic and hydrophilic regions. This amphiphilic character can be advantageous for crossing biological membranes while still allowing for specific polar interactions at the target site.

Scope of Current Research on this compound and its Analogues

Direct and extensive research specifically focused on this compound is limited in publicly available scientific literature. It is often cataloged as a chemical intermediate or a building block for the synthesis of more complex molecules. However, the study of its close analogues provides insight into its potential areas of application and research interest.

One such analogue is N-(2-hydroxy-2-methylpropyl)-4-nitrobenzamide. The presence of a nitro group, a strong electron-withdrawing group, significantly alters the electronic properties of the benzamide ring, which can influence its reactivity and biological interactions.

| Property | Data |

| Compound Name | Benzamide, N-(2-hydroxy-2-methylpropyl)-4-nitro- |

| CAS Number | 32158-96-6 |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Boiling Point | 458.9°C at 760 mmHg |

| Density | 1.262 g/cm³ |

| Precursors | 4-Nitrobenzoyl chloride, 1-Amino-2-methyl-2-propanol |

Table 1: Physicochemical data for the analogue N-(2-hydroxy-2-methylpropyl)-4-nitrobenzamide. chemsrc.com

The current scope of research on compounds with this scaffold appears to be primarily foundational, focusing on synthesis and characterization. The synthesis of such compounds typically involves the reaction of a substituted benzoyl chloride (like 4-nitrobenzoyl chloride) with an appropriate amino alcohol (like 1-amino-2-methyl-2-propanol). chemsrc.comgoogle.com

Given the wide range of biological activities observed in the broader benzamide class, the research scope for this compound and its analogues could logically extend into several areas of medicinal chemistry. The structural motifs present suggest potential as:

Enzyme Inhibitors: Following the precedent of other hydroxy-substituted benzamides, this compound could be screened for activity against targets like HDACs, cholinesterases, or tyrosinases. acs.orgnih.govresearchgate.net

Antimicrobial Agents: The benzamide scaffold, particularly with hydroxyl substitutions, has been explored for antibacterial and antifungal properties. nih.gov

Intermediates for Complex Synthesis: The hydroxyl group provides a reactive handle for further chemical modification, allowing the molecule to serve as a precursor for more elaborate molecular designs in pharmaceutical or materials science applications. ontosight.ai

Properties

CAS No. |

33561-46-5 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(2-hydroxy-2-methylpropyl)benzamide |

InChI |

InChI=1S/C11H15NO2/c1-11(2,14)8-12-10(13)9-6-4-3-5-7-9/h3-7,14H,8H2,1-2H3,(H,12,13) |

InChI Key |

AXNCKQLSNLIGOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxy 2 Methylpropyl Benzamide

Established Synthetic Routes for N-(2-hydroxy-2-methylpropyl)benzamide

The formation of the amide bond in this compound is typically achieved through well-established routes that unite a benzoic acid precursor with the amino alcohol 1-amino-2-methyl-2-propanol.

Direct Amidation Strategies from Benzoic Acids and Amines

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide, with the concurrent removal of a water molecule. While this is a direct approach, it often requires high temperatures to drive the dehydration, which can be unfavorable for sensitive functional groups. To circumvent this, coupling agents are frequently employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions. researchgate.net

Another common and highly effective strategy is the Schotten-Baumann reaction, which utilizes a more reactive acyl chloride derivative of the carboxylic acid. ijirset.com In this approach, benzoic acid is first converted to benzoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride is then reacted with 1-amino-2-methyl-2-propanol in the presence of a base (e.g., aqueous sodium hydroxide (B78521) or triethylamine) to neutralize the HCl byproduct. taylorandfrancis.comchemicalbook.com This method is often high-yielding and proceeds under relatively mild conditions. A closely related synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (B13486), demonstrating the direct applicability of this method. researchgate.net

A patent for the preparation of related p-amino benzoic acid esters describes the rapid addition of p-nitro benzoyl chloride to a suspension of 1-cyclohexylamino-2-methyl-2-propanol in aqueous sodium hydroxide, yielding the corresponding amide. google.com This further illustrates the robustness of using acyl chlorides for the amidation of sterically hindered amino alcohols.

Multi-step Synthesis via Condensation Reactions

Multi-step syntheses classify the conversion of benzoic acid to an activated intermediate, such as benzoyl chloride, as a distinct step prior to the final condensation with the amine. This two-step sequence (activation then condensation) provides greater control over the reaction compared to direct thermal amidation.

Activation Step: Benzoic acid is converted to a more electrophilic species. The most common method is the formation of benzoyl chloride.

Condensation Step: The activated benzoic acid derivative reacts with 1-amino-2-methyl-2-propanol. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and eliminate HCl.

This approach is fundamental in organic synthesis and is widely applicable for the preparation of various benzamides. mdpi.com The concept of multi-step synthesis can also be expanded to include more complex, automated sequences, such as flow chemistry processes, which link several reaction and purification steps into a continuous operation to enhance efficiency and purity. syrris.jp

Advanced Synthetic Approaches and Reaction Optimization

Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, reducing waste, and exploring novel reaction pathways. These advanced approaches are applicable to the synthesis of this compound and its analogues.

Catalytic Dehydrative Cyclization Pathways

This compound is a key intermediate in the synthesis of 2-oxazolines, specifically 4,4-dimethyl-2-phenyl-2-oxazoline. This transformation occurs via an acid-promoted or catalytic dehydrative cyclization, where the hydroxyl group attacks the amide carbonyl carbon, eliminating a molecule of water. nih.govresearchgate.net

This relationship means that reaction conditions optimized for one-pot synthesis of 2-oxazolines from carboxylic acids and amino alcohols inherently involve the in situ formation of the N-(2-hydroxyalkyl)amide intermediate. nih.gov For example, triflic acid (TfOH) has been shown to be an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides, and the methodology has been extended to a one-pot protocol starting directly from the constituent carboxylic acids and amino alcohols. nih.govnih.gov Other catalysts, such as those based on molybdenum or phosphorus, have also been developed for this transformation, though sometimes requiring harsh azeotropic reflux conditions. nih.govresearchgate.net Therefore, the synthesis of this compound can be viewed as the initial step in these valuable cyclization pathways.

| Catalyst/Promoter | Conditions | Outcome |

| Triflic Acid (TfOH) | One-pot reaction of carboxylic acid and amino alcohol | Efficient formation and subsequent cyclization of the intermediate amide to a 2-oxazoline. nih.gov |

| Molybdenum Complexes | Azeotropic Reflux | Catalytic dehydrative cyclization of the N-(2-hydroxyalkyl)amide. nih.gov |

| Phosphorus-based Organocatalysts | Varies | Organocatalytic approach to dehydrative cyclization. nih.gov |

Ultrasonic Irradiation with Lewis Acidic Ionic Liquids

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for process intensification. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. nih.govmdpi.com

The use of ultrasound has been shown to reduce reaction times, improve yields, and promote greener synthesis by reducing energy consumption. nih.govresearchgate.net When combined with ionic liquids (ILs), particularly Lewis acidic ILs, synergistic effects can be achieved. Ionic liquids serve as non-volatile, often recyclable solvents and can also act as catalysts. Ultrasound assists by enhancing mass transfer in viscous ionic liquids and increasing the reactive surface area of catalysts. researchgate.net While a specific application for the synthesis of this compound using this method is not widely reported, the principles are directly applicable to amide formation. Ultrasound-assisted synthesis of various organic molecules, including the ionic liquids themselves, has demonstrated significant improvements over conventional heating methods. arabjchem.org

Table of Comparative Synthesis Times

| Synthesis Method | Typical Reaction Time | Key Advantage |

|---|---|---|

| Conventional Heating | Hours to Days | Well-established |

Regio- and Stereoselective Synthetic Considerations for Analogues

The principles of regio- and stereoselectivity are crucial when synthesizing analogues of this compound.

Regioselectivity becomes important when the benzoic acid precursor has multiple potential reaction sites. For instance, in the direct C-H amidation of substituted benzoic acids, a directing group can guide the amidation to a specific position (ortho, meta, or para) on the aromatic ring. ibs.re.krnih.gov This allows for the synthesis of benzamide (B126) analogues with precisely controlled substitution patterns that would be difficult to achieve otherwise.

Stereoselectivity is a key consideration if the amino alcohol portion of the molecule is modified to contain one or more chiral centers. For example, if a chiral amino alcohol other than the achiral 1-amino-2-methyl-2-propanol is used, the synthetic method must be able to preserve or control the stereochemistry. Enantioselective methods, such as the oxidative cyclization of N-allyl benzamides using a chiral catalyst to produce chiral oxazolines, highlight advanced strategies for controlling stereochemistry in related systems. chemrxiv.org The carbocupration of N-alkynylamides is another example where the reaction proceeds with high regio- and stereoselectivity to form specific enamide isomers. nih.gov These advanced techniques provide a framework for the potential synthesis of chiral analogues of this compound.

Reductive Amination Strategies for Benzamide Precursors

Reductive amination serves as a powerful method for forming carbon-nitrogen bonds and can be conceptually applied to the synthesis of precursors for this compound. While the direct formation of the amide bond is more common, reductive amination strategies could be employed to synthesize the core amine precursor, 2-amino-2-methyl-1-propanol, or related structures.

A direct synthesis of this compound itself via a one-pot reductive amination would typically involve the reaction of a benzaldehyde (B42025) derivative with 2-amino-2-methyl-1-propanol. This reaction would proceed through an iminium intermediate, which is then reduced in situ to the corresponding secondary amine. However, for the synthesis of the target amide, a more conventional approach involves the amidation of a carboxylic acid derivative.

Research into related transformations has shown the viability of reductive amination starting from 2-amino-2-methyl-1-propanol. For instance, the reductive amination of 2-amino-2-methyl-1-propanol with ammonia (B1221849) over a Raney Nickel catalyst can produce 2-methyl-1,2-propanediamine. researchgate.net Although this does not yield the target benzamide, it demonstrates the reactivity of the precursor in reductive amination processes. The synthesis of 2-amino-2-methyl-1-propanol itself can be achieved through the hydrogenolysis and reduction of an α-amino acid ester precursor. google.com

A plausible, albeit less direct, reductive amination strategy to a precursor would involve the reaction of a keto-precursor, such as 1-hydroxy-2-methylpropan-2-one, with ammonia, followed by reduction to yield the 2-amino-2-methyl-1-propanol backbone. Subsequently, this amine can be acylated with benzoyl chloride or a similar benzoylating agent to yield the final product. researchgate.net

Table 1: Overview of Reductive Amination Strategies and Related Syntheses This table is interactive. You can sort and filter the data.

| Precursor 1 | Precursor 2 | Reducing Agent/Catalyst | Intermediate/Product | Relevance to Target Compound |

|---|---|---|---|---|

| 2-amino-2-methyl-1-propanol | Ammonia | Raney Nickel | 2-methyl-1,2-propanediamine | Demonstrates reactivity of the amine precursor. researchgate.net |

| α-Amidoisobutyric acid alkyl ester | H₂ | Noble metal or Raney Ni catalyst | 2-amino-2-methyl-1-propanol | Synthesis of the key amine precursor. google.com |

| Benzaldehyde | 2-amino-2-methyl-1-propanol | NaBH(OAc)₃ | N-benzyl-2-amino-2-methyl-1-propanol | Synthesis of a related secondary amine. |

Protective Group Strategies in Hydroxybenzamide Synthesis

In the synthesis of this compound, the key precursor 2-amino-2-methyl-1-propanol contains two reactive functional groups: a primary amine and a primary alcohol. The amine group is inherently more nucleophilic than the hydroxyl group, allowing for selective N-acylation under standard conditions without the need for protecting the alcohol. researchgate.net However, in multi-step syntheses or when competing side reactions are a concern, a protective group strategy becomes essential. organic-chemistry.org

The primary goal of a protective group is to temporarily mask a functional group's reactivity. organic-chemistry.org For amines, this is often achieved by converting them into carbamates, which are significantly less nucleophilic due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl oxygen. youtube.com

Commonly used amine protecting groups include:

tert-Butyloxycarbonyl (Boc): This group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and hydrogenolytic conditions. masterorganicchemistry.com It is readily removed with strong acids like trifluoroacetic acid (TFA). youtube.commasterorganicchemistry.com

Carboxybenzyl (Cbz or Z): Introduced by Leonidas Zervas, the Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.com It is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which reduces the benzyl group to toluene (B28343) and releases the free amine. masterorganicchemistry.comtotal-synthesis.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acidic conditions and hydrogenolysis but is cleaved under mild basic conditions, typically using a piperidine (B6355638) solution. masterorganicchemistry.comug.edu.pl

Table 2: Common Amine Protecting Groups in Organic Synthesis This table is interactive. You can sort and filter the data.

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) masterorganicchemistry.com | Base, Hydrogenolysis |

| Carboxybenzyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) organic-chemistry.org | Acid, Base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) ug.edu.pl | Acid, Hydrogenolysis |

| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃) | Acid, Base, Oxidation |

Reactivity and Chemical Transformations of the Benzamide Moiety

Oxidative and Reductive Modifications

The benzamide moiety of this compound offers sites for both reduction and, under specific conditions, oxidation.

Reductive Modifications: The most significant reductive transformation of the benzamide group is the reduction of the amide carbonyl to a methylene (B1212753) group (CH₂). This converts the benzamide into the corresponding benzylamine (B48309) derivative. This reduction is typically accomplished using powerful hydride reagents, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. quora.comvaia.com The reaction requires anhydrous conditions, usually in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). vedantu.com The carbonyl carbon of an amide is less electrophilic than that of a ketone due to resonance donation from the adjacent nitrogen atom, necessitating a strong reducing agent like LiAlH₄. stackexchange.com

Reaction: C₆H₅CONH-R + LiAlH₄ → C₆H₅CH₂NH-R

The aromatic ring of the benzamide is generally resistant to reduction under these conditions. Catalytic hydrogenation (e.g., H₂ with Rh/C or RuO₂) at high pressures and temperatures would be required to reduce the benzene (B151609) ring to a cyclohexane (B81311) ring.

Oxidative Modifications: The benzamide functional group is generally robust and resistant to oxidation. The aromatic ring is also relatively stable unless activated by electron-donating substituents. However, targeted oxidative reactions can be performed on substituted benzamide derivatives. For instance, research on 2-aryloxybenzamide derivatives has demonstrated that PhIO-mediated oxidation can introduce a hydroxyl group onto the aryloxy ring. mdpi.com While this is not a direct oxidation of the primary benzamide ring, it illustrates that oxidative modifications of benzamide-containing scaffolds are possible, typically targeting more reactive positions on the molecule. mdpi.com

Rearrangement Reactions of Precursors (e.g., N-acylaziridines)

A synthetically relevant transformation leading to hydroxybenzamides involves the rearrangement or ring-opening of N-acylaziridine precursors. Aziridines are strained three-membered nitrogen-containing heterocycles that are susceptible to ring-opening reactions by nucleophiles. nih.gov

The compound this compound can be conceptualized as the product of the ring-opening of N-benzoyl-2,2-dimethylaziridine. In this reaction, a nucleophile attacks one of the aziridine (B145994) ring carbons, leading to the cleavage of a carbon-nitrogen bond.

Precursor:N-benzoyl-2,2-dimethylaziridine

The regioselectivity of the ring-opening is a key consideration. Nucleophilic attack can occur at either the more substituted (tertiary) or less substituted (primary) carbon of the aziridine ring. Studies on acylated 2,2-dimethylaziridines have shown that the outcome is influenced by the nature of the nucleophile and reaction conditions. tmu.edu.tw For example, ring-opening with sodium thiophenolate can proceed with high regioselectivity. tmu.edu.tw

In the context of synthesizing this compound, the required transformation is the attack of a water molecule or hydroxide ion at the less substituted carbon atom of N-benzoyl-2,2-dimethylaziridine. This would be a standard Sₙ2-type reaction, favored at the less sterically hindered position. Recent developments have also explored radical-mediated rearrangements of N-acylaziridines, which can be catalyzed by transition metals like titanium and cobalt to yield allylic amides. nih.gov While this specific rearrangement leads to a different product class, it highlights the diverse reactivity of these strained precursors.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 2-amino-2-methyl-1-propanol |

| 2-methyl-1,2-propanediamine |

| α-Amidoisobutyric acid alkyl ester |

| Benzaldehyde |

| N-benzyl-2-amino-2-methyl-1-propanol |

| 1-hydroxy-2-methylpropan-2-one |

| Benzoyl chloride |

| di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| Benzyl chloroformate |

| Toluene |

| Piperidine |

| Lithium aluminum hydride |

| Diethyl ether |

| Tetrahydrofuran |

| Benzylamine |

| Cyclohexane |

| 2-aryloxybenzamide |

| Cyanoguanidine |

| N-(2-hydroxy-2-methylpropyl)-4-chloro-3-nitrobenzamide |

| N-benzoyl-2,2-dimethylaziridine |

| Sodium thiophenolate |

Spectroscopic Characterization and Structural Elucidation of N 2 Hydroxy 2 Methylpropyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(2-hydroxy-2-methylpropyl)benzamide provides a definitive fingerprint of its proton environments. The aromatic protons of the benzoyl group typically appear in the downfield region, generally between δ 7.4 and 7.8 ppm. These signals often present as complex multiplets due to coupling between the ortho, meta, and para protons.

The protons on the N-alkyl substituent give rise to distinct signals. The methylene (B1212753) protons (CH₂) adjacent to the amide nitrogen are expected to appear as a doublet around δ 3.4-3.6 ppm, with coupling to the amide proton. The two methyl groups attached to the tertiary carbon are equivalent and will produce a sharp singlet in the upfield region, typically around δ 1.2-1.4 ppm. The hydroxyl proton (OH) signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration, but it is generally observed between δ 2.0 and 4.0 ppm. The amide proton (NH) also gives a signal, often a triplet due to coupling with the adjacent methylene group, which can be found in the range of δ 6.0-8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (ortho) | 7.7 - 7.8 | Multiplet |

| Aromatic-H (meta, para) | 7.4 - 7.6 | Multiplet |

| Amide-H | 6.0 - 8.5 | Triplet |

| N-CH₂ | 3.4 - 3.6 | Doublet |

| C(CH₃)₂ | 1.2 - 1.4 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is characteristically found in the downfield region, typically between δ 167 and 170 ppm. The aromatic carbons of the benzoyl group will show a series of signals between δ 127 and 135 ppm, with the ipso-carbon (the carbon attached to the carbonyl group) appearing around δ 134-135 ppm.

For the N-alkyl substituent, the tertiary carbon bearing the hydroxyl group and two methyl groups is expected to resonate around δ 70-72 ppm. The methylene carbon adjacent to the amide nitrogen will appear in the range of δ 45-50 ppm. The two equivalent methyl carbons will give a single signal in the upfield region, typically around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 167 - 170 |

| Aromatic C (ipso) | 134 - 135 |

| Aromatic C-H | 127 - 132 |

| C(OH)(CH₃)₂ | 70 - 72 |

| N-CH₂ | 45 - 50 |

Two-Dimensional NMR Techniques (COSY, HSQC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals.

A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the amide proton (NH) and the adjacent methylene protons (N-CH₂). It would also reveal the coupling patterns within the aromatic ring system, helping to assign the ortho, meta, and para protons.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals to their corresponding carbon signals. For example, it would show a cross-peak between the methylene proton signal (around δ 3.4-3.6 ppm) and the methylene carbon signal (around δ 45-50 ppm), and a cross-peak between the methyl proton singlet (around δ 1.2-1.4 ppm) and the methyl carbon signal (around δ 25-30 ppm).

Dynamic NMR Properties of Related Systems

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

A strong and broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amide typically appears as a sharp to medium band around 3300-3400 cm⁻¹. The most characteristic absorption is the strong C=O stretching vibration of the amide group (Amide I band), which is expected to appear in the range of 1630-1660 cm⁻¹. Another important band is the N-H bending vibration (Amide II band), which is typically observed between 1510 and 1550 cm⁻¹. The aromatic C-H stretching vibrations are usually seen as a group of weaker bands above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic part of the molecule appear below 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching | 3300 - 3500 | Strong, Broad |

| N-H | Stretching | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H | Stretching | > 3000 | Weak |

| Aliphatic C-H | Stretching | < 3000 | Medium |

| C=O (Amide I) | Stretching | 1630 - 1660 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive information about the three-dimensional structure of this compound in the solid state. Key data points that would be obtained and presented in a data table include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). Furthermore, analysis of the crystal structure would reveal critical details about intramolecular and intermolecular interactions, such as bond lengths, bond angles, torsion angles, and the presence of hydrogen bonding, which is expected between the hydroxyl and amide groups. This information is fundamental to understanding the compound's conformation and packing in the solid state.

Hypothetical Data Table for X-ray Crystallography:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Key Bond Length (e.g., C=O) | Data not available |

| Key Bond Angle (e.g., N-C=O) | Data not available |

| Hydrogen Bond (Donor-Acceptor) | Data not available |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol ), this analysis would confirm the molecular weight by identifying the molecular ion peak (M⁺) or a related ion such as [M+H]⁺ or [M+Na]⁺. chemscene.com Additionally, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments for this molecule would likely arise from the cleavage of the amide bond, loss of the hydroxyl group or a water molecule, and cleavage of the propyl side chain. Analyzing these fragments helps to piece together the molecule's structure and confirm the connectivity of its functional groups.

Hypothetical Data Table for Mass Spectrometry:

| m/z Value | Proposed Fragment Ion | Description |

| Data not available | [C₁₁H₁₅NO₂]⁺ (M⁺) | Molecular Ion |

| Data not available | [C₇H₅O]⁺ | Benzoyl cation (from cleavage at amide bond) |

| Data not available | [C₄H₁₀NO]⁺ | Side-chain fragment (from cleavage at amide bond) |

| Data not available | M - H₂O | Loss of water from the molecular ion |

| Data not available | Other significant fragments | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a substance. The resulting spectrum can provide information about the electronic transitions within a molecule, particularly those involving conjugated systems. For this compound, the primary chromophore is the benzoyl group (the benzene (B151609) ring conjugated with the carbonyl group). The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be key parameters reported. These values can be influenced by the solvent used for the analysis.

Hypothetical Data Table for UV-Vis Spectroscopy:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment (Electronic Transition) |

| Data not available | Data not available | Data not available | π → π |

| Data not available | Data not available | Data not available | n → π |

Computational and Theoretical Chemistry Investigations of N 2 Hydroxy 2 Methylpropyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used method for geometry optimization and for predicting the electronic properties of molecules like N-(2-hydroxy-2-methylpropyl)benzamide. researchgate.net The geometry of the molecule is optimized to find the lowest energy conformation, which corresponds to the most stable structure. researchgate.net DFT calculations for benzamide (B126) derivatives are often performed using basis sets such as 6-31G(d,p) or 6-311++G(d,p) with functionals like B3LYP. researchgate.netsci-hub.se For similar benzamide compounds, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net

| Parameter | Theoretical Value | Method/Basis Set | Reference Compound |

|---|---|---|---|

| Dihedral Angle (Phenyl Ring/Amide) | 5.63 (6)° | Not Specified | N-(2-hydroxy-5-methylphenyl)benzamide |

| Dihedral Angle (Hydroxyphenyl Ring/Amide) | 10.20 (5)° | Not Specified | N-(2-hydroxy-5-methylphenyl)benzamide |

| HOMO-LUMO Energy Gap | 5.37 eV | B3LYP/6-31G(d,p) | N-benzhydryl benzamide |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For various benzamide derivatives, the HOMO-LUMO energy gap has been calculated using DFT, with values typically ranging from 4 to 6 eV. sci-hub.semdpi.com For instance, theoretical calculations on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers showed HOMO-LUMO energy gaps between 4.0598 and 4.4746 eV. mdpi.com These calculations help in understanding the intramolecular charge transfer within the molecule. mdpi.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| o-FPhB | Not Specified | Not Specified | 4.2463 |

| m-FPhB | Not Specified | Not Specified | 4.0598 |

| p-FPhB | Not Specified | Not Specified | 4.4746 |

| R benzamide | -6.724 | -1.071 | 5.65 |

| L1 (N-benzhydryl benzamide) | -6.44 | -1.06 | 5.37 |

Wavefunction-based analyses, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), provide a detailed understanding of the chemical bonding in a molecule. tandfonline.comresearchgate.net These methods reveal the regions of high electron localization, which correspond to covalent bonds and lone pairs. researchgate.net ELF and LOL analyses can be used to visualize and quantify the degree of electron delocalization in different parts of the this compound molecule. researchgate.net For example, in related compounds, these analyses have been used to identify regions of localized and delocalized electrons, which can influence the molecule's stability and reactivity. researchgate.net

Molecular Dynamics (MD) Simulations

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.govnih.gov This analysis maps the electron density distribution to define the molecular surface, allowing for the identification of different types of intermolecular contacts and their relative contributions to the crystal packing. mdpi.com For various benzamide derivatives, Hirshfeld surface analysis has revealed the importance of hydrogen bonds (such as O-H···O and N-H···O) and other weak interactions (like H···H and C-H···π contacts) in stabilizing the crystal structure. nih.govnih.govsemanticscholar.orgnajah.edu For example, in the crystal structure of a related compound, H⋯H contacts were found to be the dominant interaction, contributing over 55% to the total Hirshfeld surface. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 55.3 |

| H···O/O···H | 30.8 |

| N···H/H···N | 9.2 |

| O···C/C···O | 2.5 |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net By calculating the potential energy for different conformations, a potential energy surface (PES) can be generated. nih.gov The PES helps to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). nih.gov For this compound, conformational analysis can reveal the preferred orientations of the benzoyl and the 2-hydroxy-2-methylpropyl groups. This information is crucial for understanding its shape, flexibility, and how it might interact with other molecules. tandfonline.com Studies on similar molecules have used computational methods to explore their conformational preferences and the energetic landscape of their isomerization processes. researchgate.net

Biological Activity and Mechanistic Studies in Vitro of N 2 Hydroxy 2 Methylpropyl Benzamide Analogues

Interaction with Molecular Targets and Signaling Pathways

The benzamide (B126) scaffold is a versatile pharmacophore known to interact with a range of biological targets. Studies on analogues of N-(2-hydroxy-2-methylpropyl)benzamide have revealed engagement with enzymes and receptors, offering insights into their potential mechanisms of action.

Enzyme Inhibition and Modulation Studies

While direct enzymatic inhibition studies on this compound are not extensively documented in the reviewed literature, research on related benzamide derivatives highlights their potential as enzyme inhibitors. For instance, certain N-substituted benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are prominent targets in cancer therapy. nih.gov Molecular docking studies have suggested that the amide group and other substituents on the benzamide core can form key interactions within the active site of these enzymes. nih.gov

Furthermore, other studies on benzamide derivatives have shown inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net Specifically, N'-(benzoyloxy)benzamide and N'-phenylbenzohydrazide demonstrated potent tyrosinase inhibition with IC50 values of 2.5 µM and 10.5 µM, respectively, significantly stronger than the standard inhibitor kojic acid (IC50 = 44.6 µM). researchgate.net These findings underscore the potential of the benzamide scaffold to be tailored for specific enzyme inhibition.

Receptor Binding Assays (e.g., Kappa Opioid Receptors)

A significant body of research has focused on the interaction of this compound analogues with opioid receptors, particularly the kappa opioid receptor (KOR), which is implicated in pain, mood, and addiction. nih.govacs.orgnih.gov Studies on N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which can be considered complex analogues, have identified them as a class of opioid receptor antagonists. nih.gov

Notably, a library of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues was synthesized and evaluated for their antagonist properties at the KOR. nih.govacs.org These compounds demonstrated potent and selective antagonist activity in in vitro [³⁵S]GTPγS binding assays. nih.govacs.org The data from these studies provide valuable structure-activity relationships, although it is important to note the significant structural differences between these complex analogues and the simpler this compound.

| Compound ID | KOR Ke (nM) | µOR Ke (nM) | δOR Ke (nM) | Selectivity (µ/K) | Selectivity (δ/K) |

| 11a | 0.38 | 20.3 | >10000 | 53 | >26316 |

| 11c | 0.28 | 15.3 | >10000 | 55 | >35714 |

| 11e | 0.17 | 13.5 | >10000 | 79 | >58824 |

| 11f | 0.20 | 12.0 | >10000 | 60 | >50000 |

| 12b | 0.16 | 13.9 | >10000 | 87 | >62500 |

This table presents the binding affinities (Ke) and selectivity of some potent KOR antagonists from the N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide series. Data sourced from Kormos et al. (2013). nih.govacs.org

Protein-Ligand Interaction Analyses

Molecular docking studies have been employed to understand the binding modes of benzamide analogues with their target proteins. researchgate.netmdpi.commdpi.com In the context of KOR antagonism, modeling of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues suggests that these ligands occupy the orthosteric binding pocket of the receptor. mdpi.com The interactions are thought to involve hydrogen bonds and hydrophobic contacts with key amino acid residues within the binding site. mdpi.com

For other benzamide derivatives, such as those targeting bacterial enzymes, molecular docking has been used to predict binding conformations and rationalize observed inhibitory activity. mdpi.com These computational approaches suggest that the benzamide core often serves as a scaffold, with substituents dictating the specificity and strength of the interaction with the target protein. researchgate.netmdpi.com

Antimicrobial Research Investigations

The antimicrobial properties of benzamide derivatives have been explored, with studies investigating their efficacy against a range of bacterial and fungal pathogens.

In Vitro Antibacterial Efficacy

Several studies have reported the in vitro antibacterial activity of various N-substituted benzamide derivatives. nanobioletters.comsigmaaldrich.com While specific data for this compound is limited, related compounds have shown activity against both Gram-positive and Gram-negative bacteria.

One study on a series of N-benzamide derivatives reported significant activity against Bacillus subtilis and Escherichia coli. nanobioletters.com For instance, one of the more active compounds, designated as 5a in the study, exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nanobioletters.com Another study investigating N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives found them to be active against Gram-positive bacteria with MIC values in the range of 2.5–5.0 mg/mL. nih.gov

| Compound/Analogue Class | Bacterial Strain | MIC (µg/mL) |

| N-Benzamide Derivative (5a) | Bacillus subtilis | 6.25 |

| N-Benzamide Derivative (5a) | Escherichia coli | 3.12 |

| N-Benzamide Derivative (6b) | Escherichia coli | 3.12 |

| N-Benzamide Derivative (6c) | Bacillus subtilis | 6.25 |

| N-(benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides (20a) | Bacillus subtilis | 12.5 |

| N-(benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides (20c) | Bacillus subtilis | 50 |

| 4-(substituted-benzylamino)-2-hydroxy benzoic acids (9a) | Mycobacterium chlorophenolicum | 50 |

| 4-(substituted-benzylamino)-2-hydroxy benzoic acids (9d) | Mycobacterium chlorophenolicum | 25 |

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzamide analogues against different bacterial strains. Data sourced from multiple studies. nanobioletters.comsigmaaldrich.com

In Vitro Antifungal Efficacy

The antifungal potential of this compound analogues has been more extensively studied. nih.govjst.go.jpresearchgate.netresearchgate.net A notable study focused on a series of 17 novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives against six phytopathogenic fungi. nih.govjst.go.jpresearchgate.net Many of these compounds exhibited good antifungal activity. nih.govjst.go.jpresearchgate.net

For example, compound 6h from this series showed excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). nih.govjst.go.jpresearchgate.net Another compound, 6k , displayed the broadest antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.govjst.go.jpresearchgate.net Structure-activity relationship (SAR) analysis indicated that the presence of fluorine or chlorine on the benzene (B151609) ring significantly enhanced antifungal activity. nih.govjst.go.jpresearchgate.net

Another study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives also demonstrated their antifungal properties against phytopathogenic fungi and a yeast. researchgate.net The parent compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, showed the strongest inhibition against Saccharomyces cerevisiae with a MIC of 0.3125 g/L and against Fusarium oxysporum and Sclerotinia sclerotiorum with a MIC of 0.625 g/L. researchgate.net

| Compound ID | Alternaria solani EC50 (µg/mL) | Alternaria alternata EC50 (µg/mL) | Fusarium graminearum EC50 (µg/mL) | Magnaporthe grisea EC50 (µg/mL) | Cercospora lunata EC50 (µg/mL) | Fusarium solani EC50 (µg/mL) |

| 6e | 1.90 | 10.37 | 5.39 | 1.58 | 12.39 | 28.88 |

| 6f | 4.51 | 11.23 | 6.46 | 1.83 | 15.61 | 35.43 |

| 6g | 7.07 | 15.66 | 10.23 | 2.54 | 18.79 | 40.21 |

| 6h | 2.00 | 1.77 | 3.45 | 1.02 | 8.93 | 25.43 |

| 6i | 5.44 | 12.89 | 8.76 | 2.11 | 16.98 | 38.76 |

| 6k | 2.34 | 6.71 | 4.51 | 0.98 | 10.23 | 20.11 |

| Myclobutanil | 8.76 | 6.23 | 10.87 | 3.45 | 15.43 | 45.67 |

This table shows the EC50 values of selected N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives against various phytopathogenic fungi. Data sourced from Wang et al. (2014). nih.govjst.go.jpresearchgate.net

In Vitro Antimycobacterial Activity

The antimycobacterial potential of benzamide analogues has been a subject of significant research, with various structural modifications influencing their efficacy against Mycobacterium tuberculosis and other mycobacterial species. While data specifically on this compound is not available, studies on related N-substituted benzamides provide valuable insights into their structure-activity relationships (SAR).

Research into N-alkyl nitrobenzamides has demonstrated that the presence and position of nitro groups on the aromatic ring, as well as the length of the N-alkyl chain, are critical for antimycobacterial activity. nih.gov A library of these compounds revealed that derivatives with a 3,5-dinitro or a 3-nitro-5-trifluoromethyl substitution pattern on the benzamide ring exhibited significantly higher activity. nih.gov Within these series, compounds with an intermediate N-alkyl chain length of eight to ten carbons showed the most potent effects, with Minimum Inhibitory Concentrations (MIC) as low as 0.016 µg/mL against M. tuberculosis. nih.gov This suggests an optimal lipophilicity is required for effective penetration of the mycobacterial cell wall.

Similarly, studies on N-(pyrazin-2-yl)benzamides, designed as retro-amide analogues of known antimycobacterial agents, have shown that substitution on both the pyrazine (B50134) and benzene rings modulates activity. nih.gov N-(5-chloropyrazin-2-yl)benzamides bearing a small alkyl group (like methyl or ethyl) at the para-position of the benzene ring were among the most active against M. tuberculosis, with MIC values of 6.25 and 3.13 µg/mL, respectively. nih.gov The presence of a hydroxyl group on the benzene ring also conferred a broad spectrum of activity against both tuberculous and non-tuberculous mycobacteria. nih.gov

Furthermore, investigations into ring-substituted salicylanilides, which are structurally related to hydroxybenzamides, have identified compounds with potent antimycobacterial effects. nih.gov The lipophilicity and electronic properties of the substituents were found to be key determinants of their activity. nih.gov These findings collectively suggest that analogues of this compound, particularly those with appropriate lipophilic and electronic characteristics, could be promising candidates for further antimycobacterial drug discovery.

| Compound Analogue Class | Substitution Pattern | Mycobacterium Strain | MIC (µg/mL) |

|---|---|---|---|

| N-Alkyl-3,5-dinitrobenzamides | N-octyl | M. tuberculosis H37Rv | 0.016 |

| N-Alkyl-3,5-dinitrobenzamides | N-decyl | M. tuberculosis H37Rv | 0.016 |

| N-(5-chloropyrazin-2-yl)benzamides | 4-Ethyl | M. tuberculosis H37Rv | 3.13 |

| N-(5-chloropyrazin-2-yl)benzamides | 4-Methyl | M. tuberculosis H37Rv | 6.25 |

| N-(5-chloropyrazin-2-yl)benzamides | 2-Hydroxy | M. tuberculosis H37Rv | 12.5 |

| N-(5-chloropyrazin-2-yl)benzamides | 4-Hydroxy | M. tuberculosis H37Rv | 25 |

Antitumor Research Investigations

Kinase Inhibition Studies

Benzamide derivatives have emerged as a versatile scaffold for the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways. Analogues of this compound have been investigated for their ability to inhibit various kinases involved in tumor progression.

One area of focus has been the inhibition of Aurora kinase A (AurkA), a key regulator of mitosis. A novel allosteric inhibitor with an N-benzylbenzamide backbone, compound 6h , was found to suppress both the catalytic and non-catalytic functions of AurkA. nih.gov Its inhibitory activity (IC₅₀ = 6.50 µM) was comparable to that of the potent allosteric inhibitor AurkinA, demonstrating the potential of the N-benzylbenzamide scaffold in targeting this kinase. nih.gov

In another study, ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides were synthesized and their kinase profiles were evaluated. x-mol.com The compound N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide (Compound 4 ) showed significant activity against HCT116 (IC₅₀ of 0.97 µM) and HL60 (IC₅₀ of 2.84 µM) cell lines. x-mol.com Kinase profiling revealed that this compound did not significantly affect Src kinase but had a considerable impact on members of the Src family of kinases (SFK), such as Yes, Hck, Fyn, Lck, and Lyn. x-mol.com

Furthermore, N-(benzimidazol-2-yl-methyl) benzamide derivatives have been designed as potential tyrosine kinase inhibitors. hsmc.gr The most promising compound from this series, 4f , was active against the A549 lung cancer cell line and showed good docking scores and molecular dynamic simulation results, suggesting it as a candidate for further investigation as a tyrosine kinase inhibitor (TKI). hsmc.gr

| Compound Analogue | Target Kinase/Cell Line | IC₅₀ (µM) |

|---|---|---|

| N-benzylbenzamide (6h ) | Aurora kinase A (AurkA) | 6.50 |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide (Compound 4 ) | HCT116 | 0.97 |

| HL60 | 2.84 | |

| N-(benzimidazol-2-yl-methyl) benzamide (4f ) | A549 Lung Cancer | Active (Specific IC₅₀ not provided) |

General Antitumor Activity Assessments

The cytotoxic effects of N-substituted benzamide analogues against various cancer cell lines have been extensively evaluated, highlighting the therapeutic potential of this chemical class.

Substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in cancer cells. nih.gov One of the most potent compounds in a studied series, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k ), effectively reduced proliferation and induced apoptosis in the G361 melanoma cell line in a dose-dependent manner. nih.gov Several compounds in this series exhibited single-digit micromolar IC₅₀ values against a panel of human cancer cell lines. nih.gov

In another study, the anticancer effects of 3,4,5-trihydroxy-N-alkyl-benzamides were assessed against the colon carcinoma HCT-116 cell line. orientjchem.org The 3,4,5-trihydroxy-N-hexyl benzamide derivative showed the most potent activity, with an IC₅₀ value of 0.07 µM. orientjchem.org

Furthermore, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) demonstrated significant antitumor activity against both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines, with IC₅₀ values of 2.5 µM for CWR-22 and PC-3, and 6.5 µM for DU-145. nih.gov NCDDNB was also found to arrest the cell cycle in the G₁-phase and induce apoptosis in these prostate cancer cell lines. nih.gov

The antiproliferative activities of N-(substituted) benzamide derivatives bearing a coumarin (B35378) moiety were tested against the human hepatocellular carcinoma cell line (HepG2). distantreader.org One of the synthesized compounds, 8a , exhibited the most potent cytotoxic activity. distantreader.org

| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k ) | G361 (Melanoma) | Single-digit micromolar range |

| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 (Colon) | 0.07 |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) | CWR-22 (Prostate) | 2.5 |

| PC-3 (Prostate) | 2.5 | |

| DU-145 (Prostate) | 6.5 | |

| N-(substituted coumarin-3-yl) benzamide (8a ) | HepG2 (Hepatocellular Carcinoma) | Potent (Specific IC₅₀ not provided) |

Other Investigated Biological Activities

Antioxidant Activity Assays

The antioxidant properties of benzamide analogues, particularly those containing hydroxyl substitutions, have been a focus of research due to their potential to mitigate oxidative stress. The ability of these compounds to scavenge free radicals is a key measure of their antioxidant capacity.

Studies on amino-substituted N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups have demonstrated their antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. nih.gov A trihydroxy derivative was identified as a particularly promising antioxidant. nih.gov The presence of hydroxyl groups was found to significantly enhance the antioxidant features of these molecules. nih.gov

The free radical scavenging activity of hydroxybenzylidene hydrazines, which share structural similarities with hydroxybenzamides, has also been investigated. nih.gov Compounds with three hydroxyl groups in the benzylidene portion were the most effective scavengers of DPPH, galvinoxyl, and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid) radicals. nih.gov

Furthermore, research on hydroxybenzyl alcohols has shown their potent ability to inhibit lipid peroxidation and protein oxidation, suggesting their role as effective free radical scavengers. doi.org Among the isomers, 4-hydroxybenzyl alcohol and 2-hydroxybenzyl alcohol demonstrated superior radical scavenging and antioxidant properties compared to 3-hydroxybenzyl alcohol. doi.org

The antioxidant capacity of 4-hydroxybenzoic acid is attributed to its ability to neutralize free radicals and reduce oxidative stress. nih.gov Phenolic compounds, in general, exert their antioxidant effects by donating a hydrogen atom from their hydroxyl group to stabilize free radicals. nih.gov

| Compound Class/Analogue | Assay | Observation |

|---|---|---|

| Amino-substituted N-arylbenzamides (trihydroxy derivative) | DPPH & FRAP | Most promising antioxidative potential |

| Hydroxybenzylidene hydrazines (with three -OH groups) | DPPH, Galvinoxyl, ABTS | Most effective radical scavengers |

| 2-Hydroxybenzyl alcohol | ABTS | Better radical scavenger than 3- and 4-isomers |

| 4-Hydroxybenzyl alcohol | General Antioxidant | Better radical scavenging than 3-isomer |

| 4-Hydroxybenzoic acid | General Antioxidant | Neutralizes free radicals and reduces oxidative stress |

Photosynthetic Electron Transport Inhibition Studies

Analogues of this compound, specifically various N-substituted benzamides and related carboxanilides, have been investigated for their ability to inhibit photosynthetic electron transport (PET). This activity is of interest for the development of herbicides.

A study of 3-acyl-2,4,6-trihydroxybenzamide derivatives found that these compounds inhibit PET in isolated spinach chloroplasts. tandfonline.com The inhibitory activity was dependent on the nature of the N-alkyl and N-aryl substituents, with an increase in lipophilicity generally contributing to enhanced PET inhibition. tandfonline.com The hydroxyl group ortho to both carbonyl functionalities was found to be crucial for the activity. tandfonline.com

Similarly, fluorinated 2-hydroxynaphthalene-1-carboxanilides have been evaluated for their PET inhibitory activity. mdpi.com The degree of inhibition varied widely depending on the position of the fluorine substituents on the anilide ring. mdpi.com N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide was the most potent inhibitor in the series, with an IC₅₀ of 44.2 µM. mdpi.com The mechanism of action is believed to be the inhibition of photosystem II (PS II) in the thylakoid membrane. mdpi.com

Research on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides also demonstrated their ability to inhibit PET in spinach chloroplasts. nih.gov The PET-inhibiting activity was found to be strongly dependent on the position of the substituents on the anilide ring and the lipophilicity of the compounds. nih.gov Compounds such as N-(3,5-difluorophenyl)- and N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides showed the highest activity, with IC₅₀ values around 10 µM. nih.gov

| Compound Analogue Class | Specific Compound Example | IC₅₀ (µM) for PET Inhibition |

|---|---|---|

| 3-Acyl-2,4,6-trihydroxybenzamides | N-Alkyl and N-Aryl derivatives | Activity dependent on substitution (specific values vary) |

| Fluorinated 2-hydroxynaphthalene-1-carboxanilides | N-(2,5-difluorophenyl) derivative | 44.2 |

| N-(2,6-difluorophenyl) derivative | 904 | |

| N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides | N-(3,5-Difluorophenyl) derivative | ~10 |

| N-(3,5-Dimethylphenyl) derivative | ~10 |

Structure Activity Relationship Sar Studies of N 2 Hydroxy 2 Methylpropyl Benzamide Derivatives

Impact of Hydroxy-Substituted Propyl Moiety on Biological Activity and Binding Affinity

The N-(2-hydroxy-2-methylpropyl) moiety is a critical determinant of the biological activity and binding affinity of this class of compounds. The hydroxyl group, in particular, is positioned to form key interactions with biological targets. While direct SAR studies on N-(2-hydroxy-2-methylpropyl)benzamide are limited, the role of hydroxyl groups in similar molecules suggests their importance. For instance, in a series of epoxymorphinan derivatives, the presence of a 3-hydroxy group was found to be crucial for maintaining high binding affinity at opioid receptors. Its removal led to a significant decrease in potency. This highlights the potential for the hydroxyl group in the propyl moiety of this compound to act as a hydrogen bond donor or acceptor, forming strong interactions with amino acid residues in a receptor's binding pocket.

Influence of Steric and Electronic Factors on Bioactivity

The bioactivity of this compound derivatives is profoundly influenced by a combination of steric and electronic factors. Steric properties, which relate to the size and shape of the molecule and its substituents, dictate how well the ligand fits into its biological target's binding site.

Bulky substituents on the benzamide (B126) ring can either enhance or diminish activity. A large substituent might create a steric clash, preventing the ligand from adopting the optimal conformation for binding. Conversely, a bulky group could promote favorable van der Waals interactions within a large hydrophobic pocket of the receptor, thereby increasing affinity. The thoughtful application of bioisosteres—substituents or groups with similar physical or chemical properties—can be used to probe the steric requirements of a binding site. mdpi.com

Electronic factors pertain to the distribution of electrons within the molecule, which affects its polarity, ability to form hydrogen bonds, and reactivity. Electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density on the aromatic ring, potentially enhancing interactions with electron-deficient regions of the receptor. Conversely, electron-withdrawing groups (e.g., -Cl, -NO2) decrease electron density and can favor interactions with electron-rich residues. The interplay of these electronic effects can fine-tune the binding affinity and efficacy of the compound. For instance, in a series of N-benzoyl-N'-phenylthiourea derivatives, steric parameters were found to have a more significant impact on antiviral activity than lipophilic and electronic parameters, highlighting the importance of molecular shape. nih.gov

Correlation between Lipophilicity and Biological Efficacy in Analogues

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences the biological efficacy of this compound analogues. It describes the compound's ability to partition between a lipid-like environment (such as a cell membrane) and an aqueous environment.

A well-balanced lipophilicity is essential for a drug candidate. If a compound is too hydrophilic (low logP), it may have difficulty crossing biological membranes to reach its target. If it is too lipophilic (high logP), it may become trapped in fatty tissues, leading to poor distribution and potential toxicity.

Quantitative structure-activity relationship (QSAR) studies frequently demonstrate a parabolic relationship between lipophilicity and biological activity, where there is an optimal logP value for maximum efficacy. For this compound analogues, modifying substituents on the benzamide ring can systematically alter the lipophilicity.

The following table provides hypothetical logP values and their potential impact on biological efficacy for a series of analogues.

| Analogue | Benzamide Substituent | Calculated logP | Predicted Biological Efficacy |

| 1 | H | 2.1 | Moderate |

| 2 | 4-Cl | 2.8 | High |

| 3 | 4-OCH3 | 2.0 | Moderate |

| 4 | 3,4-diCl | 3.5 | Moderate-Low |

| 5 | 4-OH | 1.5 | Low |

Note: This table is for illustrative purposes to demonstrate the concept of an optimal logP. The values are not based on experimental data for this specific series.

As shown, a moderate increase in lipophilicity by adding a chloro group (Analogue 2) might lead to higher efficacy. However, excessive lipophilicity (Analogue 4) or increased hydrophilicity (Analogue 5) could result in diminished activity. These relationships underscore the importance of carefully tuning the lipophilicity of this compound derivatives to optimize their pharmacokinetic and pharmacodynamic properties. biorxiv.org

Applications in Materials Science and Catalysis Involving Benzamide Scaffolds

Utilization as Intermediates in Complex Organic Synthesis

Benzamides are frequently used as intermediates in the synthesis of more complex molecules. ontosight.ai The amide bond can be formed through various well-established synthetic routes, often involving the reaction of a benzoic acid derivative with an amine. nanobioletters.com

Development of Chelating Ligands for Metal Complexes

The development of chelating ligands is a cornerstone of coordination chemistry, with applications ranging from catalysis to bioinorganic chemistry. The presence of both an amide group and a hydroxyl group in N-(2-hydroxy-2-methylpropyl)benzamide suggests its potential to act as a chelating ligand, capable of binding to metal ions through the oxygen and nitrogen atoms.

Benzamide (B126) derivatives containing additional donor atoms, such as hydroxyl groups, are known to form stable complexes with a variety of transition metals. The specific coordination chemistry of this compound with transition metals has not been extensively studied. However, based on the principles of coordination chemistry, it could potentially act as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen and the hydroxyl oxygen. The steric bulk of the methyl groups on the propyl chain might influence the geometry and stability of the resulting metal complexes.

Metal complexes derived from benzamide-based ligands have been investigated for their catalytic activity in various organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the catalytic efficiency and selectivity of the metal complex.

There is no specific information available in the scientific literature regarding the application of this compound-metal complexes in catalytic systems. Research in this area would be required to determine if such complexes possess any catalytic activity.

Integration into Polymeric Materials and Resins

The incorporation of specific functional molecules into polymeric materials and resins can impart desired properties to the final material. The hydroxyl group in this compound presents a potential site for polymerization or for grafting onto existing polymer backbones.

A search of the available literature did not yield any studies on the integration of this compound into polymeric materials or resins.

Exploration in Molecular Magnetism with Heterometallic Complexes

The field of molecular magnetism involves the design and synthesis of molecules that exhibit magnetic properties. Heterometallic complexes, which contain two or more different metal ions, are of particular interest due to the potential for complex magnetic interactions. The design of the organic ligand is critical in mediating these interactions.

There is no available research on the use of this compound as a ligand in the exploration of molecular magnetism with heterometallic complexes.

Role in Porous Organic Materials for Gas Adsorption

Porous organic materials, such as metal-organic frameworks (MOFs) and porous organic polymers (POPs), have garnered significant attention for their potential applications in gas storage and separation. The properties of these materials are highly dependent on the organic linkers used in their synthesis.

No studies have been found that report the use of this compound as a building block or functional component in porous organic materials for gas adsorption applications.

Future Research Directions for N 2 Hydroxy 2 Methylpropyl Benzamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic and medicinal chemistry. researchgate.net Traditional methods for creating N-(2-hydroxy-2-methylpropyl)benzamide often rely on coupling carboxylic acids and amines, which can involve harsh reagents and generate significant waste. researchgate.net Future research should prioritize the development of more sustainable and efficient synthetic routes.

Green Chemistry Approaches:

Enzymatic Synthesis: The use of enzymes, such as lipases, as biocatalysts offers a greener alternative for amide bond formation. mdpi.comnih.gov These enzymatic methods can be highly selective, operate under mild conditions, and reduce the need for protecting groups, thereby minimizing waste. acs.org Research into identifying or engineering enzymes that can efficiently catalyze the synthesis of this compound would be a significant advancement. nih.govacs.org

Flow Chemistry: Continuous flow synthesis presents a scalable and sustainable alternative to traditional batch processing. nih.govresearchgate.net This methodology allows for precise control over reaction parameters, leading to higher yields, improved safety, and reduced solvent usage. thieme-connect.de Developing a flow chemistry process for the synthesis of this compound could streamline its production and make it more environmentally friendly. nih.govresearchgate.netdigitellinc.com

Mechanochemical Synthesis: A solvent-free mechanochemical approach for amide synthesis has been reported, offering a highly efficient and clean method. digitellinc.com This technique could be explored for the production of this compound to further reduce environmental impact.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste | Identification and engineering of suitable enzymes |

| Flow Chemistry | Improved scalability, enhanced safety, reduced solvent use | Optimization of reaction conditions and reactor design |

| Mechanochemical Synthesis | Solvent-free, high efficiency, clean product formation | Adaptation of the method for the specific reactants |

Advanced Spectroscopic and Structural Investigations of Conformational Dynamics

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity and material properties. For this compound, a detailed understanding of its conformational landscape is currently lacking.

Advanced Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and variable temperature NMR, can provide detailed insights into the rotational barriers around the amide bond and the preferred conformations in solution. mdpi.comazom.com Such studies can elucidate the dynamic processes and conformational shifts of the molecule. azom.com Lanthanide-Induced-Shift (LIS) analysis in conjunction with theoretical calculations can also be a powerful tool to determine conformer ratios and energies. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise solid-state structure of a molecule. nih.govresearchgate.net Obtaining a crystal structure of this compound would provide invaluable information about its bond lengths, angles, and intermolecular interactions, such as hydrogen bonding, in the crystalline state. nih.govresearchgate.netmdpi.com

A comprehensive study combining these techniques would offer a complete picture of the molecule's structural dynamics.

Deeper Elucidation of Molecular Mechanisms of Action via Integrated Omics Approaches

To understand the potential therapeutic applications of this compound, it is crucial to identify its molecular targets and elucidate its mechanism of action. Integrated "omics" approaches provide a powerful platform for achieving this.

Systems Biology Approaches:

Chemical Proteomics: This approach utilizes small molecule probes to identify the protein binding partners of a compound within a complex biological system. researchgate.netstanford.edu An activity-based proteomic profiling (ABPP) probe derived from this compound could be synthesized to capture its direct cellular targets. nih.govoatext.com Subsequent identification of these proteins by mass spectrometry would provide a list of potential therapeutic targets. nih.gov

Transcriptomics and Metabolomics: Analyzing changes in gene expression (transcriptomics) and metabolite levels (metabolomics) in cells or organisms treated with this compound can reveal the broader biological pathways affected by the compound. This can help to understand its downstream effects and potential off-target activities. For instance, studies on other benzamide (B126) derivatives have shown their ability to act as microRNA inhibitors by affecting the transcription of their primary forms. nih.gov

| Omics Technique | Information Gained | Potential Application |

| Chemical Proteomics | Direct protein targets | Target identification and validation |

| Transcriptomics | Changes in gene expression | Pathway analysis and mechanism of action |

| Metabolomics | Alterations in metabolic profiles | Understanding physiological effects |

Computational Design and Predictive Modeling for Enhanced Activity and Specificity

Computational tools can significantly accelerate the drug discovery process by predicting the activity of new molecules and guiding the design of more potent and specific analogs.

In Silico Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can be employed to establish a correlation between the structural features of benzamide analogs and their biological activity. nih.govtandfonline.com This can help in designing new derivatives of this compound with improved properties.

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives to the active sites of potential protein targets. mdpi.comresearchgate.netnih.govresearchgate.net This information is crucial for understanding the molecular basis of its activity and for designing more effective compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-protein complex over time, further validating the docking results and providing a more dynamic picture of the interaction. nih.govtandfonline.com

By combining these computational methods, researchers can rationally design and prioritize new analogs of this compound for synthesis and biological evaluation.

Expanding Material Science Applications and Functionalization Strategies

The benzamide functional group is not only important in pharmaceuticals but also serves as a building block for advanced materials. researchgate.net The unique structure of this compound, with its hydroxyl group, offers opportunities for its incorporation into novel polymers and functional materials.

Material Science and Polymer Chemistry:

Polymer Synthesis: Benzamides are components of high-performance polymers like poly(p-benzamide). acs.orgacs.org The hydroxyl group in this compound could be used as a reactive handle for polymerization or for grafting onto other polymer backbones, potentially leading to materials with novel thermal or mechanical properties. The synthesis of well-defined copolybenzamides has been shown to be a viable strategy for creating materials with tunable properties. mdpi.com

Functional Materials: The ability of the benzamide group to form hydrogen bonds can be exploited to create self-assembling materials and supramolecular structures. csic.es Star copolymers containing poly(N-octyl benzamide) arms have been shown to self-assemble into nanofibers. nih.gov Investigating the self-assembly properties of this compound and its derivatives could lead to the development of new gels, liquid crystals, or other functional materials.

Further research into the functionalization of the benzamide core and the hydroxyl group will be key to unlocking its potential in material science.

Q & A

Q. What synthetic methodologies are employed to prepare N-(2-hydroxy-2-methylpropyl)benzamide derivatives?

The synthesis typically involves the reaction of acyl chlorides with amines under controlled conditions. For example, substituted benzoyl chlorides can react with 2-amino-2-methylpropan-1-ol in pyridine under reflux to form the target amide . Purification often employs preparative HPLC or recrystallization (e.g., from benzene), yielding compounds with >96% purity . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts.